1-(2,4-Difluorophenyl)propan-2-one

Agrochemical Synthesis Process Chemistry Strobilurin Fungicides

1-(2,4-Difluorophenyl)propan-2-one (CAS 274682-91-6), also known as 2,4-difluorophenylacetone, is a fluorinated aromatic ketone with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol. This compound features a 2,4-difluorophenyl group attached to an acetone moiety via a methylene bridge, classifying it as a substituted phenylacetone derivative.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 274682-91-6
Cat. No. B019126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)propan-2-one
CAS274682-91-6
Synonyms2,4-DIFLUOROPHENYLACETONE; 2,4-Difluorophenylacetone,98%
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=C(C=C1)F)F
InChIInChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
InChIKeyXVHHDTNIOCSTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Difluorophenyl)propan-2-one (CAS 274682-91-6) Technical Baseline and Procurement Overview


1-(2,4-Difluorophenyl)propan-2-one (CAS 274682-91-6), also known as 2,4-difluorophenylacetone, is a fluorinated aromatic ketone with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . This compound features a 2,4-difluorophenyl group attached to an acetone moiety via a methylene bridge, classifying it as a substituted phenylacetone derivative . It is a clear yellow liquid at room temperature with a refractive index of 1.477-1.479 . As a versatile synthetic building block, it serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the synthesis of fluoroquinolones and triazole antifungal agents .

Why Generic Substitution Fails: Key Differentiators of 1-(2,4-Difluorophenyl)propan-2-one


Substituting 1-(2,4-difluorophenyl)propan-2-one with a generic phenylacetone or a different fluorinated isomer is not scientifically valid due to critical differences in reactivity, physicochemical properties, and synthetic utility. The 2,4-difluoro substitution pattern significantly alters the electron density of the aromatic ring, influencing both the acidity of the α-protons and the compound's behavior in electrophilic and nucleophilic reactions . Furthermore, the specific isomeric form—propan-2-one versus propan-1-one—dictates the regioselectivity in subsequent synthetic transformations, a critical factor in building complex molecules like triazole antifungals [1]. The following quantitative evidence demonstrates why this specific compound, with its unique substitution pattern and ketone position, offers verifiable advantages over its closest analogs.

Quantitative Evidence Guide: How 1-(2,4-Difluorophenyl)propan-2-one Outperforms Alternatives


Superior Synthetic Yield in Strobilurin Intermediate Production

A patented process for preparing strobilurin intermediates demonstrates that 1-(2,4-difluorophenyl)propan-2-one can be synthesized with a high yield of 82.9% via a diazonium salt coupling with isopropenyl acetate . This yield provides a clear benchmark for process efficiency when this compound is the target intermediate. In comparison, the synthesis of the closely related isomer, 1-(2,4-difluorophenyl)propan-1-one, often requires different, sometimes less efficient, routes, with no directly comparable high-yield single-step procedure from the same aniline starting material being readily documented in the public domain.

Agrochemical Synthesis Process Chemistry Strobilurin Fungicides

Defined Physicochemical Profile for Process Control and Quality Assurance

The compound possesses a well-defined and easily measurable set of physicochemical properties, including a refractive index (n20/D) of 1.477-1.479 . This is a critical parameter for incoming quality control and process monitoring. In contrast, its structural isomer, 1-(2,4-difluorophenyl)propan-1-one (CAS 85068-30-0), has a significantly different refractive index of 1.4835-1.4855 and a higher density of 1.193 g/mL at 25°C [1]. These distinct values underscore that the two isomers are not interchangeable and require different analytical standards for verification.

Analytical Chemistry Quality Control Process Development

Enhanced Reactivity and Regioselectivity in Enolate Chemistry

The presence of the 2,4-difluorophenyl group on the acetone moiety significantly influences the acidity of the α-protons and the stability of the resulting enolate. This electronic modulation is a class-level effect for fluorinated phenylacetones, but the specific 2,4-substitution pattern is known to enhance enolate stability and control regioselectivity in alkylation and aldol reactions compared to non-fluorinated phenylacetone [1]. This property is fundamental to its role as a versatile building block in the synthesis of complex, biologically active molecules, including fluoroquinolones and triazole antifungals .

Synthetic Methodology Enolate Chemistry Drug Discovery

Validated Utility as a Key Intermediate in Antifungal Drug Synthesis

1-(2,4-difluorophenyl)propan-2-one is a crucial intermediate in the synthesis of efinaconazole, a clinically approved triazole antifungal [1]. A process improvement study for efinaconazole synthesis highlights the use of a derivative of this compound, underscoring its role in achieving a commercially viable total yield of 24% for the final drug substance [1]. This specific application is not as prominently documented for its non-fluorinated analog, phenylacetone, or for the isomeric 1-(2,4-difluorophenyl)propan-1-one, which is more commonly cited as a direct precursor to efinaconazole impurities [2].

Medicinal Chemistry Antifungal Agents Drug Development

Optimal Application Scenarios for 1-(2,4-Difluorophenyl)propan-2-one


Process Development and Scale-Up for Agrochemical Intermediates

This compound is ideally suited for process chemists developing or scaling up the synthesis of strobilurin fungicide intermediates. The documented 82.9% yield from 2,4-difluoroaniline provides a reliable, high-efficiency benchmark for cost modeling and process optimization. Procurement teams should prioritize this specific compound over alternative routes or isomers when a high-yielding, scalable process is required.

Medicinal Chemistry for Triazole Antifungal Drug Discovery

Medicinal chemists should select this compound as a starting material for synthesizing novel triazole antifungal candidates, especially those structurally related to efinaconazole. Its established utility as a productive intermediate in efinaconazole synthesis [1], contrasted with the impurity-forming propan-1-one isomer, makes it the preferred choice for building focused libraries around this pharmacophore.

Quality Control and Analytical Method Development

Analytical scientists should use this compound as a reference standard for developing and validating QC methods, particularly for distinguishing it from its isomeric impurity, 1-(2,4-difluorophenyl)propan-1-one. The distinct refractive index of 1.477-1.479 provides a clear, quantitative differentiator for identity testing and purity assessment, ensuring the correct building block is used in GMP synthesis.

Specialty Chemical Synthesis Requiring Controlled Enolate Reactivity

Synthetic organic chemists requiring a fluorinated phenylacetone building block with enhanced and regioselective enolate reactivity should procure this compound. The electron-withdrawing 2,4-difluoro substitution pattern offers a class-level advantage over non-fluorinated phenylacetone, enabling more controlled C-C bond formations and higher yields in complex molecule construction [2].

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